(2-Methyl-1H-indol-3-yl)(naphthalen-1-yl)methanone (2-Methyl-1H-indol-3-yl)(naphthalen-1-yl)methanone A large number of synthetic cannabinoids (CBs) have been detected in herbal blends sold for recreational use. 1’-Naphthoyl indole represents the simplest form of this group of cannabimimetics. While the addition of an N-alkyl chain of four or more carbons generates compounds which potently activate CB receptors, short chain lengths are inactive at both central CB1 and peripheral CB2. This suggests that 1’-naphthoyl indole should have no appreciable affinity for either receptor. 1’-Naphthoyl-2-methylindole differs structurally from 1’-naphthoyl indole by having a methyl group attached at the two position of the indole ring. The biological activities of this compound have not been characterized. This product is intended for forensic and research applications.
Brand Name: Vulcanchem
CAS No.: 80749-33-3
VCID: VC0158878
InChI: InChI=1S/C20H15NO/c1-13-19(17-10-4-5-12-18(17)21-13)20(22)16-11-6-8-14-7-2-3-9-15(14)16/h2-12,21H,1H3
SMILES: CC1=C(C2=CC=CC=C2N1)C(=O)C3=CC=CC4=CC=CC=C43
Molecular Formula: C20H15NO
Molecular Weight: 285.3 g/mol

(2-Methyl-1H-indol-3-yl)(naphthalen-1-yl)methanone

CAS No.: 80749-33-3

Reference Standards

VCID: VC0158878

Molecular Formula: C20H15NO

Molecular Weight: 285.3 g/mol

(2-Methyl-1H-indol-3-yl)(naphthalen-1-yl)methanone - 80749-33-3

CAS No. 80749-33-3
Product Name (2-Methyl-1H-indol-3-yl)(naphthalen-1-yl)methanone
Molecular Formula C20H15NO
Molecular Weight 285.3 g/mol
IUPAC Name (2-methyl-1H-indol-3-yl)-naphthalen-1-ylmethanone
Standard InChI InChI=1S/C20H15NO/c1-13-19(17-10-4-5-12-18(17)21-13)20(22)16-11-6-8-14-7-2-3-9-15(14)16/h2-12,21H,1H3
Standard InChIKey OTDPQVHIHSTMFS-UHFFFAOYSA-N
SMILES CC1=C(C2=CC=CC=C2N1)C(=O)C3=CC=CC4=CC=CC=C43
Canonical SMILES CC1=C(C2=CC=CC=C2N1)C(=O)C3=CC=CC4=CC=CC=C43
Description A large number of synthetic cannabinoids (CBs) have been detected in herbal blends sold for recreational use. 1’-Naphthoyl indole represents the simplest form of this group of cannabimimetics. While the addition of an N-alkyl chain of four or more carbons generates compounds which potently activate CB receptors, short chain lengths are inactive at both central CB1 and peripheral CB2. This suggests that 1’-naphthoyl indole should have no appreciable affinity for either receptor. 1’-Naphthoyl-2-methylindole differs structurally from 1’-naphthoyl indole by having a methyl group attached at the two position of the indole ring. The biological activities of this compound have not been characterized. This product is intended for forensic and research applications.
Synonyms (2-methyl-1H-indol-3-yl)-1-naphthalenyl-methanone
Reference 1.Kikura-Hanajiri, R.,Uchiyama, N., and Goda, Y. Survey of current trends in the abuse of psychotropic substances and plants in Japan. Leg.Med.(Tokyo) 13(3), 109-115 (2011).
PubChem Compound 11778684
Last Modified Nov 11 2021
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